2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane
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Overview
Description
2-(2-Bromo-2,2-difluoroethyl)bicyclo[221]heptane is a chemical compound with the molecular formula C9H13BrF2 It is a bicyclic compound that contains a bromine and two fluorine atoms attached to an ethyl group, which is further connected to a bicyclo[221]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-2,2-difluoroethyl)bicyclo[221]heptane typically involves the reaction of bicyclo[221]heptane derivatives with bromine and difluoroethyl reagents One common method includes the bromination of bicyclo[22The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the difluoroethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide can yield a hydroxylated bicyclo[2.2.1]heptane derivative, while oxidation may produce ketones or carboxylic acids .
Scientific Research Applications
2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane involves its interaction with molecular targets through its bromine and difluoroethyl groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The bicyclic structure provides stability and rigidity, which can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane
- 2-(2-Chloro-2,2-difluoroethyl)bicyclo[2.2.1]heptane
- 2-(2-Fluoro-2,2-difluoroethyl)bicyclo[2.2.1]heptane
Uniqueness
2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane is unique due to the presence of both bromine and difluoroethyl groups, which impart distinct chemical properties. The combination of these functional groups with the bicyclic structure makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
757235-53-3 |
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Molecular Formula |
C9H13BrF2 |
Molecular Weight |
239.10 g/mol |
IUPAC Name |
2-(2-bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H13BrF2/c10-9(11,12)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 |
InChI Key |
AMBSKMNAZYFIAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CC(F)(F)Br |
Origin of Product |
United States |
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